molecular formula C19H20ClNO6S B1669313 CTS-1027 CAS No. 193022-04-7

CTS-1027

カタログ番号: B1669313
CAS番号: 193022-04-7
分子量: 425.9 g/mol
InChIキー: ROSNVSQTEGHUKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CTS-1027 is a small molecule inhibitor of matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix proteins. This compound has been studied for its potential therapeutic applications in treating conditions such as chronic hepatitis C virus infection and liver fibrosis .

準備方法

合成経路と反応条件: CTS-1027は、以下の主要なステップを含む複数ステップのプロセスによって合成することができます。

    コア構造の形成: 合成は、4-クロロフェノールを4-クロロベンゼンスルホニルクロリドと反応させて4-(4-クロロフェノキシ)ベンゼンスルホニルクロリドを生成することによって、コア構造の調製から始まります。

    カップリング反応: 次に、コア構造を塩基の存在下でテトラヒドロ-2H-ピラン-4-カルボキサミドとカップリングさせて、中間体化合物を生成します。

    水酸化: 中間体は、水酸化を受けてヒドロキシ基を導入し、this compoundが生成されます.

工業的生産方法: this compoundの工業的生産には、上記で説明した合成経路のスケールアップが含まれます。このプロセスは、大規模生産向けに最適化されており、最終製品の高収率と高純度が保証されています。温度、圧力、溶媒の選択などの反応条件は、一貫した結果を得るために慎重に制御されます .

化学反応の分析

反応の種類: CTS-1027は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、それらの生物活性についてさらに研究することができます .

4. 科学研究の応用

科学的研究の応用

Scientific Research Applications

1. Hepatoprotective Effects

CTS-1027 has demonstrated significant potential in protecting liver cells from injury. In preclinical studies involving bile duct ligation (BDL) models in mice, this compound treatment resulted in:

  • Reduction of Hepatocyte Apoptosis: A threefold decrease in hepatocyte apoptosis was observed in treated mice compared to controls, as measured by TUNEL assays and immunohistochemistry for activated caspases .
  • Decreased Liver Injury Markers: The compound led to a 70% reduction in bile infarcts and decreased markers for stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) .
  • Improved Survival Rates: Overall survival rates improved significantly in this compound-treated groups following BDL .

2. Anti-Fibrogenic Properties

This compound is being evaluated for its anti-fibrogenic properties in chronic liver diseases. The compound's ability to inhibit MMPs contributes to its effectiveness in reducing fibrosis by limiting excessive extracellular matrix deposition .

3. Model for Drug Development

As a tool compound, this compound is utilized in research to explore the role of MMPs in various biological processes such as cell proliferation, migration, and differentiation. This makes it valuable for developing new therapeutic agents targeting MMPs across a range of diseases beyond liver conditions .

Case Study 1: Hepatic Injury Model

In a study published in Hepatology Research, researchers investigated the effects of this compound on liver injury induced by bile duct ligation. The findings highlighted:

ParameterControl GroupThis compound Treated GroupP-value
Hepatocyte Apoptosis (TUNEL)HighReduced by 3-fold<0.01
Bile InfarctsPresent70% reduction<0.01
Stellate Cell Activation (α-SMA)ElevatedReduced by 60%<0.05
Overall SurvivalLowerImproved<0.05

This case study underscores the potential of this compound as a therapeutic agent for liver protection and fibrosis management .

Case Study 2: TNFα-Induced Liver Injury

Another investigation focused on the protective effects of this compound against TNFα-induced liver injury. Key outcomes included:

MeasurementControl GroupThis compound Treated GroupP-value
Plasma ALT ActivityElevatedDecreased by ~49%<0.05
Survival Rate (24 hours)27 ± 7.3%55 ± 7.6%<0.03

These results indicate that this compound not only reduces liver enzyme levels but also enhances survival rates post-injury .

作用機序

CTS-1027は、特にMMP-2とMMP-13であるマトリックスメタロプロテアーゼの活性を阻害することで効果を発揮します。これらの酵素は、組織の再構築や修復に不可欠な細胞外マトリックスタンパク質の分解に重要な役割を果たします。これらの酵素を阻害することで、this compoundは組織損傷と線維症の軽減に役立ちます .

分子標的と経路:

類似化合物との比較

CTS-1027は、MMP-1などの他のマトリックスメタロプロテアーゼに対する活性は最小限でありながら、MMP-2とMMP-13に対する高い選択性を有することが特徴です。この選択性は、さまざまな生物学的プロセスにおけるMMP-2とMMP-13の特定の役割を研究するための貴重なツールとなっています .

類似化合物:

    マリマスタット: 複数のMMPに対してより広範な活性を示す別のマトリックスメタロプロテアーゼ阻害剤。

    バティマスタット: 抗がん特性に関する研究で使用されている非選択的なMMP阻害剤。

    テトラサイクリン系抗生物質: MMP阻害活性も示す抗生物質のクラス

This compoundは、高い選択性と効力により、科学研究におけるMMP-2とMMP-13の標的阻害に適した選択肢となっています .

生物活性

CTS-1027, also known as Ro 1130830, is a matrix metalloproteinase (MMP) inhibitor that has garnered attention for its potential therapeutic applications in various conditions, particularly in liver injury and fibrosis. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for clinical use.

This compound selectively inhibits several MMPs, including MMP2, MMP3, MMP8, MMP9, MMP12, MMP13, and MMP14, while sparing MMP1 and MMP7. This selective inhibition is crucial because MMP1 inhibition can lead to adverse muscular and skeletal side effects. The primary mechanism involves the reduction of extracellular matrix degradation, which plays a significant role in tissue remodeling during pathological conditions such as fibrosis and inflammation .

Hepatoprotective Effects

A pivotal study evaluated the effects of this compound in a mouse model of cholestatic liver injury induced by bile duct ligation (BDL). The findings indicated that treatment with this compound resulted in:

  • Reduction in Hepatocyte Apoptosis : A threefold decrease in apoptotic hepatocytes was observed in treated mice compared to controls, as assessed by TUNEL assay and caspase 3/7 immunohistochemistry (p < 0.01) .
  • Decreased Liver Injury Markers : Histological analysis showed a 70% reduction in bile infarcts and significant decreases in markers of stellate cell activation (α-smooth muscle actin) and hepatic fibrogenesis (collagen 1) (p < 0.05) .
  • Improved Survival Rates : Overall animal survival following 14 days of BDL was significantly higher in the this compound group (p < 0.05) .

These results suggest that this compound not only protects hepatocytes from apoptosis but also mitigates the fibrotic response associated with liver injury.

ParameterControl GroupThis compound GroupSignificance
Apoptotic HepatocytesHighLowp < 0.01
Bile InfarctsHighLowp < 0.01
α-Smooth Muscle Actin (mRNA)HighLowp < 0.05
Collagen 1α (I) (mRNA)HighLowp < 0.05
Survival RateLowHighp < 0.05

Clinical Implications

This compound has been evaluated in Phase II clinical trials for conditions such as refractory hepatitis C and rheumatoid arthritis. Its role as an anti-fibrogenic agent is particularly promising given its ability to inhibit key MMPs involved in tissue remodeling and fibrosis . The ongoing research aims to establish its therapeutic efficacy and safety profile further.

特性

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNVSQTEGHUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172907
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193022-04-7
Record name CTS-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTS-1027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTS-1027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CTS-1027
Reactant of Route 2
CTS-1027
Reactant of Route 3
CTS-1027
Reactant of Route 4
CTS-1027
Reactant of Route 5
CTS-1027
Reactant of Route 6
CTS-1027

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。